1,1-Diethylguanidine Sulfate
Overview
Description
1,1-Diethylguanidine Sulfate is a useful research compound. Its molecular formula is C5H15N3O4S and its molecular weight is 213.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Genetic Research : 1,1-Diethylguanidine Sulfate, as a part of diethyl sulfate, is used in genetic studies for understanding the mutagenic effects of ethylating agents. It helps in determining DNA-adduct formation and induction of gene mutations, crucial for assessing genetic risks associated with chemical mutagens (van Zeeland et al., 1985).
Mutagenicity Studies : This compound is instrumental in studying the mutagenicity of various agents on organisms like tobacco mosaic virus, aiding in the understanding of molecular genetics and the effects of mutagens at a cellular level (Singer & Fraenkel-conrat, 1969).
Endocrinology Research : Research on the effects of sulfonamides and thioureas on the thyroid gland and basal metabolism also involves the use of guanidine derivatives, providing insights into the endocrine system's response to various chemical agents (Mackenzie & Mackenzie, 1943).
Pharmacology and Imaging : It has applications in synthesizing fluorescent compounds for imaging, especially in neuroblastoma cells. This is crucial for diagnostics and treatment of specific cancers (Hadrich et al., 1999).
Environmental Chemistry : Iminoguanidines, related to guanidine derivatives, are studied for their ability in anion recognition and separation, which has implications in environmental chemistry, particularly in the removal of pollutants like sulfate from seawater (Custelcean, 2020).
Microbiology : The antimicrobial activities of nitrosoguanidine derivatives have been studied, contributing to the development of new antimicrobial agents and understanding their mechanisms (Hunt & Pittillo, 1968).
Cancer Research : Investigations into the role of polyamine metabolism in tumor-bearing rodents involve aminoguanidine sulfate. This is significant in understanding cancer metabolism and potential therapeutic interventions (Seiler et al., 1985).
Diabetic Complications : Aminoguanidine, a derivative, is researched for its ability to prevent the formation of advanced glycation endproducts, crucial in managing diabetic complications (Thornalley, 2003).
properties
IUPAC Name |
1,1-diethylguanidine;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.H2O4S/c1-3-8(4-2)5(6)7;1-5(2,3)4/h3-4H2,1-2H3,(H3,6,7);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXQPEADWCCOMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77297-00-8 | |
Details | Compound: Guanidine, N,N-diethyl-, sulfate (2:1) | |
Record name | Guanidine, N,N-diethyl-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77297-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00279259 | |
Record name | Sulfuric acid--N,N-diethylguanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethylguanidine Sulfate | |
CAS RN |
58712-50-8, 54259-07-3 | |
Record name | Guanidine, N,N-diethyl-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58712-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC11995 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfuric acid--N,N-diethylguanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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